Boc-L-2,4-diaminobutyric acid Boc-L-2,4-diaminobutyric acid
Brand Name: Vulcanchem
CAS No.: 25691-37-6
VCID: VC21536647
InChI: InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCN)C(=O)O
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol

Boc-L-2,4-diaminobutyric acid

CAS No.: 25691-37-6

Cat. No.: VC21536647

Molecular Formula: C9H18N2O4

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-2,4-diaminobutyric acid - 25691-37-6

CAS No. 25691-37-6
Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
IUPAC Name (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Standard InChI Key MDCPCLPRWLKUIQ-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC[NH3+])C(=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CCN)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC[NH3+])C(=O)[O-]

Fundamental Characteristics of Boc-L-2,4-Diaminobutyric Acid

Chemical Identity and Structure

Boc-L-2,4-diaminobutyric acid is formally named as (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, with a molecular formula of C9H18N2O4 . This compound represents a protected form of the amino acid 2,4-diaminobutyric acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The compound maintains the L-configuration at the α-carbon, preserving the stereochemistry common to naturally occurring amino acids. This protection strategy allows for selective chemical transformations at the terminal amine while preserving the α-amino functionality.

Protection Strategy Significance

The Boc protection group serves a crucial purpose in amino acid chemistry. By blocking the α-amino group with a Boc moiety, researchers can selectively manipulate the terminal amino group or the carboxyl group without affecting the α-amino functionality. This protection is reversible under mild acidic conditions, which makes Boc-L-2,4-diaminobutyric acid a versatile building block in multistep synthetic protocols, particularly in peptide synthesis and pharmaceutical development .

Physical and Chemical Properties

Physicochemical Characteristics

Boc-L-2,4-diaminobutyric acid possesses several distinctive physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound exists as a solid at room temperature with a documented decomposition temperature of 202°C . Its physical state and stability under normal laboratory conditions make it convenient for handling and storage in synthetic applications.

Comprehensive Property Data

The following table provides detailed physicochemical properties of Boc-L-2,4-diaminobutyric acid:

PropertyValue
CAS Number25691-37-6
Molecular Weight218.250 g/mol
Molecular FormulaC9H18N2O4
Density1.2±0.1 g/cm³
Melting Point202°C (decomposition)
Boiling Point385.1±42.0°C at 760 mmHg
Flash Point186.7±27.9°C
LogP0.50
Polar Surface Area (PSA)101.65000
Index of Refraction1.501
Vapor Pressure0.0±1.9 mmHg at 25°C

These properties are essential considerations for researchers working with this compound in various synthetic and analytical contexts .

Reactivity Profile

The reactivity of Boc-L-2,4-diaminobutyric acid is primarily determined by its functional groups. The presence of a free γ-amino group allows for selective functionalization, while the protected α-amino group remains inert under most conditions except those specifically targeting the Boc group. The carboxylic acid functionality can be activated for peptide coupling or esterification reactions. The Boc protecting group can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid, restoring the free α-amino group when needed .

Synthesis Methodologies

Modern Synthetic Routes

Applications in Research and Industry

Peptide Synthesis Applications

Boc-L-2,4-diaminobutyric acid serves as a crucial building block in peptide synthesis. Its unique structure, featuring two amine groups with differential protection, allows for precise control over peptide sequence elaboration. The compound enables the incorporation of a side-chain amino functionality into peptides, which can significantly affect the biological properties of the resulting peptides, including their solubility, binding affinity, and cell penetration capabilities .

Pharmaceutical Development

In drug development, Boc-L-2,4-diaminobutyric acid plays a vital role in creating compounds that effectively interact with biological targets. The additional amino group provides opportunities for hydrogen bonding and ionic interactions, which can enhance drug-target binding. Researchers utilize this compound to develop peptide-based therapeutics, antibiotics, and enzyme inhibitors, taking advantage of the unique structural features that the diaminobutyric acid backbone offers .

Bioconjugation Processes

The compound finds significant application in bioconjugation, where it helps attach biomolecules to surfaces or other molecules. The terminal amine group provides a convenient handle for conjugation chemistry, allowing researchers to create bioconjugates for applications in diagnostics, targeted drug delivery, and bioimaging. These bioconjugates often demonstrate enhanced functionality compared to their unconjugated counterparts, contributing to advances in therapeutic agent development .

Cancer Therapeutics Research

Cancer research represents another important application domain for Boc-L-2,4-diaminobutyric acid. The compound contributes to the development of targeted cancer therapies by enabling the creation of peptide-drug conjugates that can selectively deliver cytotoxic agents to cancer cells. Additionally, it facilitates the synthesis of peptide inhibitors that can modulate cancer-related signaling pathways, potentially improving treatment outcomes for various cancers .

Protein Engineering

In protein engineering applications, Boc-L-2,4-diaminobutyric acid assists in modifying proteins to enhance their stability and activity. By incorporating this non-canonical amino acid into protein structures, researchers can introduce new functional groups that may improve the thermal stability, enzymatic activity, or substrate specificity of engineered proteins. This has implications for various industrial applications, including the development of biocatalysts and thermostable enzymes for industrial processes .

Research Significance and Future Directions

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